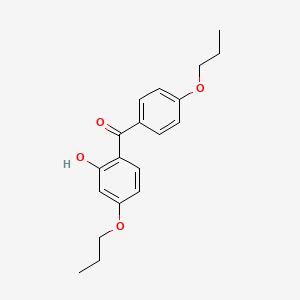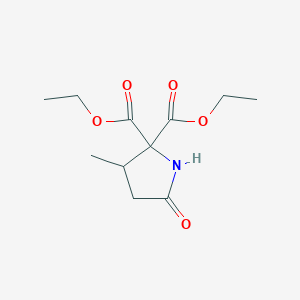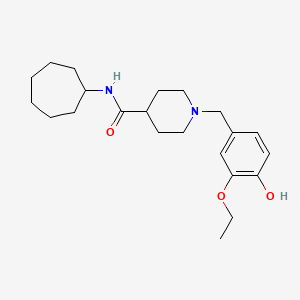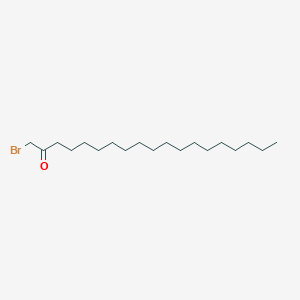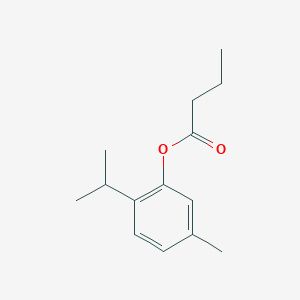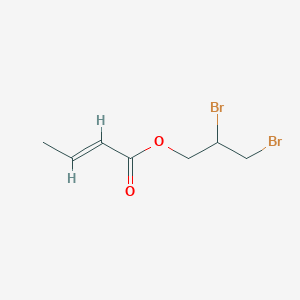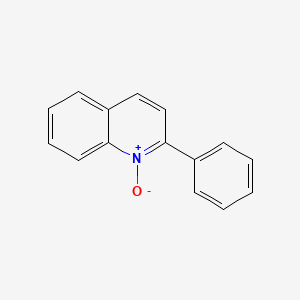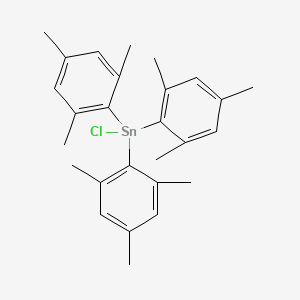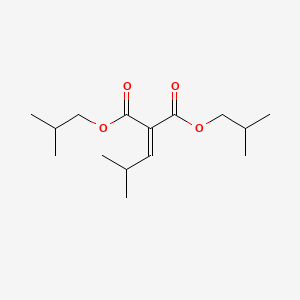
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate is an organic compound with the molecular formula C15H26O4 It is known for its unique structure, which includes two 2-methylpropyl groups and a 2-methylpropylidene group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(2-methylpropylidene)propanedioate typically involves esterification reactions. One common method is the reaction of 2-methylpropyl alcohol with propanedioic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Bis(2-methylpropyl)(2-methylpropylidene)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methylpropyl)propanedioate: Lacks the 2-methylpropylidene group.
Bis(2-methylpropyl)malonate: Contains a malonate backbone instead of propanedioate.
Bis(2-methylpropyl)succinate: Features a succinate backbone.
Uniqueness
Bis(2-methylpropyl)(2-methylpropylidene)propanedioate is unique due to the presence of both 2-methylpropyl and 2-methylpropylidene groups, which confer distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications and research purposes.
Propiedades
Número CAS |
5468-25-7 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2-(2-methylpropylidene)propanedioate |
InChI |
InChI=1S/C15H26O4/c1-10(2)7-13(14(16)18-8-11(3)4)15(17)19-9-12(5)6/h7,10-12H,8-9H2,1-6H3 |
Clave InChI |
WMFYBCGVCKZTOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(=CC(C)C)C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


